molecular formula C10H16ClNO B1500028 (R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride CAS No. 1213097-29-0

(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Cat. No.: B1500028
CAS No.: 1213097-29-0
M. Wt: 201.69 g/mol
InChI Key: UYWPZDCMKKGEQP-DDWIOCJRSA-N
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Description

(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl It is a derivative of (R)-1-(3-ethoxyphenyl)ethanamine, where the amine group is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3-ethoxyphenyl)ethanamine hydrochloride typically involves the following steps:

  • Starting Material: : The synthesis begins with 3-ethoxybenzaldehyde as the starting material.

  • Reduction: : The aldehyde group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Resolution: : The resulting racemic mixture is resolved using chiral resolution techniques to obtain the (R)-enantiomer.

  • Formation of Hydrochloride Salt: : The (R)-1-(3-ethoxyphenyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound.

  • Reduction: : The compound can be reduced to form an amine.

  • Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:
  • Oxidation: : Nitro compound derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in the study of biological systems and as a tool in molecular biology research.

  • Industry: : It is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (R)-1-(3-ethoxyphenyl)ethanamine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would depend on the context of its use.

Comparison with Similar Compounds

(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride and other phenethylamine derivatives. The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and biological activity.

List of Similar Compounds

  • (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride

  • 3-(3-ethoxyphenyl)propylamine hydrochloride

  • 4-ethoxyphenethylamine hydrochloride

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-(3-ethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPZDCMKKGEQP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660897
Record name (1R)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213097-29-0
Record name (1R)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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